molecular formula C9H11ClF6O B008717 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- CAS No. 101913-92-2

4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-

Cat. No. B008717
M. Wt: 284.62 g/mol
InChI Key: OQZHHNFWZUUXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 295.66 g/mol and a boiling point of 154-155°C. This compound is also known as CF3CHClCOC(CH3)2CH2CH3 and is synthesized using specific methods.

Mechanism Of Action

The mechanism of action of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- are not well studied. However, it is believed to have low toxicity and does not pose any significant health risks.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- in lab experiments include its high purity, low toxicity, and availability. However, its limitations include its high cost and complex synthesis process.

Future Directions

1. Synthesis of derivatives: Future research can focus on synthesizing derivatives of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- and studying their properties.
2. Study of mechanism of action: Future research can focus on studying the mechanism of action of this compound and its interactions with various nucleophiles.
3. Development of new applications: Future research can focus on developing new applications of this compound in various fields, including pharmaceuticals and organic synthesis.
4. Optimization of synthesis process: Future research can focus on optimizing the synthesis process of this compound to reduce its cost and increase its yield.
Conclusion:
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound with various scientific research applications. Its synthesis process is complex, and its mechanism of action is not well understood. However, it is believed to have low toxicity and does not pose any significant health risks. Future research can focus on synthesizing derivatives, studying the mechanism of action, developing new applications, and optimizing the synthesis process of this compound.

Synthesis Methods

The synthesis of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-1,3-dioxolane with heptanone in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- with a yield of around 70%.

Scientific Research Applications

4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is used in various scientific research applications, including:
1. As a reagent in organic synthesis: This compound is used as a reagent in the synthesis of various organic compounds.
2. As a starting material for the synthesis of pharmaceuticals: This compound is used as a starting material for the synthesis of various pharmaceuticals.
3. As a solvent: This compound is used as a solvent in various chemical reactions.

properties

CAS RN

101913-92-2

Product Name

4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-

Molecular Formula

C9H11ClF6O

Molecular Weight

284.62 g/mol

IUPAC Name

2-chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one

InChI

InChI=1S/C9H11ClF6O/c1-5(2)3-6(17)4-7(10,8(11,12)13)9(14,15)16/h5H,3-4H2,1-2H3

InChI Key

OQZHHNFWZUUXMV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl

Canonical SMILES

CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl

Other CAS RN

101913-92-2

Origin of Product

United States

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